2-Bromo-3-fluorophenylthiocyanate
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Overview
Description
2-Bromo-3-fluorophenylthiocyanate is an organic compound with the molecular formula C7H3BrFNS. It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
The synthesis of 2-Bromo-3-fluorophenylthiocyanate typically involves the reaction of 2-bromo-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the thiocyanate group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-Bromo-3-fluorophenylthiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiocyanate group can be oxidized or reduced to form different products.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-3-fluorophenylthiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorophenylthiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-3-fluorophenylthiocyanate include:
- 2-Bromo-4-fluorophenylthiocyanate
- 2-Chloro-3-fluorophenylthiocyanate
- 2-Bromo-3-chlorophenylthiocyanate
Compared to these compounds, this compound is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)11-4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCIYCQWDHMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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